7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
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Overview
Description
7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
The primary target of 7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is the ubiquitin-specific protease 7 (USP7) according to molecular docking results . USP7 is a key regulator of several cellular processes, including cell proliferation and apoptosis, making it a potential target for anti-tumor drugs .
Mode of Action
The compound interacts with its target, USP7, by integrating well into the hydrophobic pocket of the protease . This interaction likely inhibits the function of USP7, leading to changes in cellular processes such as cell proliferation .
Pharmacokinetics
The trifluoromethyl group is known to modulate the properties of bioactive molecules , which could potentially impact the compound’s bioavailability.
Result of Action
The compound has demonstrated anti-proliferative activity against human tumor cell lines, including PC-3, MGC-803, MCF-7, and HGC-27 . In particular, it has shown good selectivity for PC-3 cells, with its anti-proliferative activity being significantly better than that of the positive control 5-fluorouracil .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine vary with different dosages in animal models
Metabolic Pathways
It is possible that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the use of trifluoromethylated precursors and cyclization reactions. One common method involves the reaction of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids under Suzuki–Miyaura cross-coupling conditions . This method requires a tandem catalyst system (XPhosPdG2/XPhos) to avoid debromination reactions and achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution at the trifluoromethyl group.
Cross-Coupling Reactions: Such as Suzuki–Miyaura coupling, which is used to introduce various aryl groups.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.
Nucleophilic Substitution: Involves nucleophiles like amines or thiols in the presence of activating agents such as PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate).
Major Products
The major products formed from these reactions include various arylated derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Shares a similar core structure but differs in the position of the trifluoromethyl group.
Triazolo[4,3-a]pyrazine Derivatives: These compounds also contain a trifluoromethyl group and exhibit similar biological activities.
Uniqueness
7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity .
Properties
IUPAC Name |
7-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)5-1-3-13-4-2-11-6(13)12-5/h2,4-5H,1,3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDWCDOCHIGQLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C2NC1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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